molecular formula C5H6N2O3 B2887321 1,3-Diazepane-2,4,6-trione CAS No. 338756-68-6

1,3-Diazepane-2,4,6-trione

Cat. No. B2887321
CAS RN: 338756-68-6
M. Wt: 142.114
InChI Key: VNRTZMCRXMBZIP-UHFFFAOYSA-N
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Description

1,3-Diazepane-2,4,6-trione is a chemical compound with the molecular formula C5H6N2O3 . It has a molecular weight of 142.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 1,3-Diazepane-2,4,6-trione is 1S/C5H6N2O3/c8-3-1-4(9)7-5(10)6-2-3/h1-2H2,(H2,6,7,9,10) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,3-Diazepane-2,4,6-trione is a solid compound . It has a molecular weight of 142.11 . The InChI code provides information about its molecular structure .

Scientific Research Applications

HIV-1 Protease Inhibition

1,3-Diazepane-2,4,6-trione derivatives have been explored as potential inhibitors of HIV-1 protease. Computational design and docking studies indicate that certain cyclic urea molecules, including 5,6-dihydroxy-1,3-diazepane-2,4,7-trione, demonstrate promising binding affinity and biological activity against HIV-1 protease. These novel molecules, designed with double bonded oxygens at specific positions, exhibit improved bioavailability and ADME properties (Vijjulatha & Kanth, 2007).

Structural and Synthetic Studies

Research on 1,3-Diazepane-2,4,6-trione and its derivatives has led to several structural and synthetic discoveries. For instance, reactions involving 1,2-diaminobenzene and heptane-2,4,6-trione have yielded compounds like 2-(acetylmethyl)-4-methyl-3H-1,5-benzodiazepine, highlighting the diverse chemical reactivity of these compounds. Additionally, the crystal structures of various derivatives have been analyzed, providing insights into their molecular configurations (Bailey et al., 1983).

Synthesis and Characterization

The synthesis and characterization of 1,3-Diazepane-2,4,6-trione derivatives have been a focal point of research. Techniques like NMR, IR, HRMS, and X-ray analysis have been utilized to understand the structural aspects of these compounds. These studies provide valuable information for the development of new compounds with potential applications in various fields, including medicinal chemistry (Ramirez-Montes et al., 2012).

Applications in Drug Discovery

1,3-Diazepane-2,4,6-trione and its derivatives have been identified as versatile scaffolds for drug discovery. The synthesis of novel pyrimido[4,5-b][1,4]diazepine-2,4,6-trione and its reduction products has facilitated the development of compounds with potential pharmaceutical properties. This showcases the compound's role in the creation of biologically active molecules (Li et al., 2012).

Natural Product-Like Complexity

The compound's framework has been utilized in synthesizing 1,3-diazepane scaffolds that mimic the complexity of natural products. These scaffolds are useful for constructing RNA-directed ligand libraries, demonstrating the compound's applicability in sophisticated biochemical applications (Dutta et al., 2010).

Safety and Hazards

The compound has been classified as potentially harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .

Mechanism of Action

Mode of Action

It is known that the compound contains a diazepane ring, which may interact with biological targets in a manner similar to other diazepane-containing compounds .

Pharmacokinetics

A computational study has suggested that similar cyclic urea molecules could be potential hiv-1 protease inhibitors . This suggests that 1,3-Diazepane-2,4,6-trione might also have potential as a drug candidate, but further studies are needed to confirm this and to understand its pharmacokinetic properties.

Action Environment

It is known that the compound is a solid at room temperature . Its stability and efficacy could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

1,3-diazepane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-3-1-4(9)7-5(10)6-2-3/h1-2H2,(H2,6,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRTZMCRXMBZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diazepane-2,4,6-trione

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